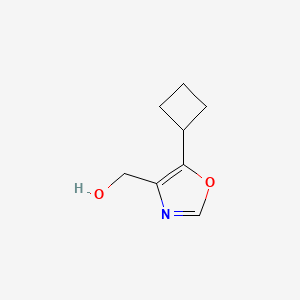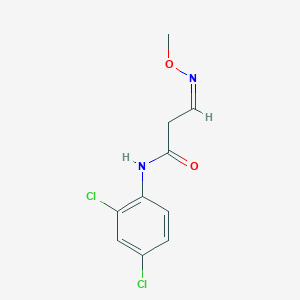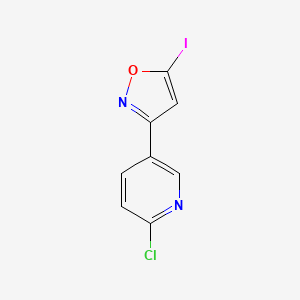![molecular formula C14H21NO3 B3007029 Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate CAS No. 1431859-26-5](/img/structure/B3007029.png)
Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate is an organic compound with the molecular formula C14H21NO3 It is a derivative of phenylpropanoic acid and contains a hydroxy group, a methyl group, and an amino group
作用機序
Target of Action
Based on its structural similarity to 2-hydroxy-2-methylpropiophenone , it may act as a radical photoinitiator (PI) molecule .
Mode of Action
As a potential photoinitiator, Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate might interact with its targets by absorbing UV radiation and initiating a chemical reaction . This process typically results in the crosslinking of polymers .
Biochemical Pathways
In the context of photoinitiators, the compound could potentially influence the polymerization process, leading to the formation of crosslinked polymers .
Pharmacokinetics
Its solubility, density, and other physical properties can impact its bioavailability .
Result of Action
As a potential photoinitiator, it may contribute to the formation of crosslinked polymers when exposed to uv radiation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate typically involves the reaction of phenylpropanoic acid derivatives with appropriate reagents to introduce the hydroxy, methyl, and amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where phenylpropanoic acid is reacted with methanol under controlled conditions.
化学反応の分析
Types of Reactions
Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
科学的研究の応用
Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
1-Amino-2-methyl-2-propanol: Used in the synthesis of various chemical compounds.
Uniqueness
Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,10-16)15-12(13(17)18-3)9-11-7-5-4-6-8-11/h4-8,12,15-16H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFEKVNLXOQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(CC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)
![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B3006951.png)



![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B3006958.png)

![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B3006963.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)

